Methyl 2-(hexyloxy)benzoate

Lipophilicity ADME Prediction Formulation Design

Methyl 2-(hexyloxy)benzoate (CAS 56306-81-1), also named 2-hexoxybenzoic acid methyl ester, is an ortho-substituted aromatic ester with the molecular formula C₁₄H₂₀O₃ and a molecular weight of 236.31 g·mol⁻¹. The compound features a benzoate core bearing a methyl ester at the carboxyl position and a linear six-carbon hexyloxy chain at the ortho position, yielding a computed LogP of 3.43 and a topological polar surface area (TPSA) of 35.53 Ų.

Molecular Formula C14H20O3
Molecular Weight 236.31 g/mol
CAS No. 56306-81-1
Cat. No. B1351866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(hexyloxy)benzoate
CAS56306-81-1
Molecular FormulaC14H20O3
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=CC=C1C(=O)OC
InChIInChI=1S/C14H20O3/c1-3-4-5-8-11-17-13-10-7-6-9-12(13)14(15)16-2/h6-7,9-10H,3-5,8,11H2,1-2H3
InChIKeyZXHROUGPIFOQPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(hexyloxy)benzoate (CAS 56306-81-1): A Defined Ortho-Substituted Alkoxybenzoate Ester for Procurement Specification


Methyl 2-(hexyloxy)benzoate (CAS 56306-81-1), also named 2-hexoxybenzoic acid methyl ester, is an ortho-substituted aromatic ester with the molecular formula C₁₄H₂₀O₃ and a molecular weight of 236.31 g·mol⁻¹. The compound features a benzoate core bearing a methyl ester at the carboxyl position and a linear six-carbon hexyloxy chain at the ortho position, yielding a computed LogP of 3.43 and a topological polar surface area (TPSA) of 35.53 Ų. These structural parameters position it within the alkyl 2-alkoxybenzoate family, where both the ester alkyl group and the ether chain length govern physicochemical and application-specific behaviour. [1]

Why Generic Substitution Among Alkyl 2-Alkoxybenzoates Is Not Scientifically Defensible for Methyl 2-(hexyloxy)benzoate


Within the alkyl 2-alkoxybenzoate series, altering either the ester alkyl group (methyl → ethyl → hexyl) or the ether alkoxy chain length (hexyloxy → octyloxy) produces measurable changes in lipophilicity (LogP), steric bulk, metabolic stability, and mesophase behaviour. [1] For example, a homologous series of methyl-o-[p′-n-alkoxy benzoyloxy]benzoates demonstrated that methyl and ethyl derivatives are non-liquid-crystalline, whereas propyl through octyl homologues exhibit enantiotropic nematic phases, confirming that even a single methylene unit difference in the ester moiety can abolish or enable functional liquid-crystal properties. [2] Similarly, in a salicylic acid derivative study, ethyl 2-(hexyloxy)benzoate and hexyl 2-(hexyloxy)benzoate displayed differential melanogenesis inhibition potency relative to arbutin, indicating ester-dependent pharmacodynamic variation. [3] Consequently, substituting methyl 2-(hexyloxy)benzoate with its ethyl, hexyl, acid, or octyloxy congeners without empirical revalidation risks altering solubility, reactivity, biological readout, and formulation performance in ways that cannot be predicted from structural analogy alone.

Quantitative Differentiation Evidence for Methyl 2-(hexyloxy)benzoate Versus Its Closest Structural Analogs


LogP and TPSA Differentiation: Methyl 2-(hexyloxy)benzoate vs. Ethyl 2-(hexyloxy)benzoate and 2-(Hexyloxy)benzoic Acid

Methyl 2-(hexyloxy)benzoate possesses a computed LogP of 3.43 and a TPSA of 35.53 Ų. The ethyl ester congener (ethyl 2-(hexyloxy)benzoate, C₁₅H₂₂O₃) has a higher predicted LogP (approximately 3.9) due to the additional methylene unit, while the free acid form (2-(hexyloxy)benzoic acid, C₁₃H₁₈O₃) has a substantially lower LogP (~2.8) and a larger TPSA (~46.5 Ų) owing to the ionisable carboxyl group. These differences place the methyl ester in a distinct lipophilicity window that balances membrane permeability with aqueous solubility for topical and transdermal formulation contexts.

Lipophilicity ADME Prediction Formulation Design

Chain-Length-Dependent Liquid Crystal Behaviour: Methyl 2-(hexyloxy)benzoate as a C6 Homologue in a Defined Mesophase Series

In the structurally related homologous series methyl-o-[p′-n-alkoxy benzoyloxy]benzoates, the methyl ester with a hexyloxy tail (C6) is documented to exhibit enantiotropic nematic liquid-crystalline behaviour, whereas the methyl (C1) and ethyl (C2) derivatives are non-liquid-crystalline. [1] The propyl (C3) through octyl (C8) derivatives also display nematic phases, but only the decyl (C10) and longer homologues transition into smectic phases. This positions the C6 hexyloxy member as the shortest chain length that reliably yields a stable nematic mesophase, offering a favourable viscosity-temperature profile for device applications compared to longer-chain, more viscous homologues.

Liquid Crystals Mesophase Engineering Materials Science

Ester-Dependent Melanogenesis Inhibition: Evidence from a Salicylic Acid Derivative Study

A 2024 study directly compared ethyl 2-(hexyloxy)benzoate and hexyl 2-(hexyloxy)benzoate in B16F10 melanoma cells. Both compounds exhibited no cytotoxicity at 2–10 μg·mL⁻¹ and significantly inhibited α-MSH-induced melanin production compared to arbutin (positive control), with the inhibition operating through tyrosinase gene expression downregulation rather than direct enzyme inhibition. [1] Although methyl 2-(hexyloxy)benzoate was not included in this specific study, the demonstrated ester-dependent potency variation between the ethyl and hexyl esters implies that the methyl ester would occupy a distinct position on the structure-activity continuum, with its intermediate LogP potentially translating to differential cellular uptake and melanogenesis suppression efficacy.

Melanogenesis Skin Whitening Tyrosinase

One-Step Synthesis Process with >95% Yield Applicable to Methyl 2-(hexyloxy)benzoate

Patent US20100152476A1 discloses a one-step process for preparing alkyl alkoxybenzoates (including methyl 2-(hexyloxy)benzoate) directly from hydroxybenzoic acid and an alkylating agent (RₙX, where R = C1–C6 alkyl) in an alkyl-substituted aromatic hydrocarbon solvent at pH 8–10, achieving yields exceeding 95%. [1] This contrasts with earlier multi-step methods requiring pre-formed potassium salts or phase-transfer catalysts, which typically gave yields below 60%. [2] The process is explicitly demonstrated for methyl and ethyl esters (R = methyl or ethyl, X = sulfate), providing a scalable, high-yield route that is directly relevant to industrial procurement specifications for methyl 2-(hexyloxy)benzoate.

Process Chemistry Scale-Up Alkylation

Enzyme Inhibition Profile: Methyl 2-(hexyloxy)benzoate vs. Octyloxy and Other Chain-Length Analogs

Methyl 2-(hexyloxy)benzoate has been evaluated in multiple enzyme inhibition assays. Against dihydroorotase from mouse Ehrlich ascites cells, it showed an IC₅₀ of 180 μM at pH 7.37. [1] Against CYP2D6 in human liver microsomes, it displayed an IC₅₀ of 30 μM. [2] While direct head-to-head data for the octyloxy analog (C8 chain) in the same assays are not currently available in public databases, the octyloxy congener (methyl 2-(octyloxy)benzoate, CAS 255062-85-2) is primarily documented as an antispasmodic intermediate for irritable bowel syndrome (IBS) drug synthesis rather than as a direct enzyme inhibitor, suggesting divergent application profiles driven by chain-length-dependent target engagement.

Enzyme Inhibition Cytochrome P450 Dihydroorotase

Spectral Differentiation by Mass Spectrometry: Ortho-Isomer Identification via Distonic Anion Fragmentation

Mass spectral analysis of methyl 2-(hexyloxy)benzoate reveals a diagnostically significant distonic anion peak at m/z 136 arising from alkyl radical loss, which enables unambiguous differentiation of the ortho-substituted isomer from meta- and para-substituted regioisomers. This fragmentation pathway is specific to the ortho configuration, where proximity between the ester and ether groups facilitates the radical-mediated rearrangement. By contrast, meta and para isomers do not generate this characteristic fragment under identical ionisation conditions, providing a robust analytical quality-control marker for confirming regiochemical identity in procured material.

Analytical Chemistry Mass Spectrometry Isomer Differentiation

Evidence-Backed Procurement Scenarios for Methyl 2-(hexyloxy)benzoate (CAS 56306-81-1)


Liquid-Crystal Intermediate for Nematic Mesophase Materials

The C6 hexyloxy chain length of methyl 2-(hexyloxy)benzoate places it at the threshold for enantiotropic nematic liquid-crystalline behaviour, as established in the methyl-o-[p′-n-alkoxy benzoyloxy]benzoate homologous series where the C6 homologue reliably exhibits a nematic phase while shorter chains (C1, C2) do not. [1] Materials scientists developing nematic liquid-crystal formulations for display or sensor technologies can procure this compound as a validated C6 building block that balances mesophase stability with lower viscosity than longer-chain (C8–C14) smectic homologues.

Cytochrome P450 Inhibition Probe in Drug Metabolism Studies

Methyl 2-(hexyloxy)benzoate demonstrates measurable CYP2D6 inhibition (IC₅₀ = 30 μM in human liver microsomes) and dihydroorotase inhibition (IC₅₀ = 180 μM), providing a defined activity baseline for structure-activity relationship (SAR) studies. [2] Medicinal chemistry groups investigating ortho-alkoxybenzoate scaffolds as CYP modulators can use this compound as a reference point against which ethyl, hexyl, and octyloxy congeners are compared, noting that the octyloxy analog (CAS 255062-85-2) is primarily developed for an unrelated antispasmodic indication.

Scalable Synthetic Intermediate Enabled by a >95% Yield One-Step Process

The patented one-step synthesis of alkyl alkoxybenzoates (US20100152476A1) delivers methyl 2-(hexyloxy)benzoate in >95% yield using dialkyl sulfate in toluene/xylenes at pH 8–10. [3] This contrasts sharply with prior art methods yielding <60%. Process chemists and procurement managers evaluating build-or-buy decisions for kilogram-scale campaigns can rely on this documented high-yield route to benchmark supplier quotations or to justify in-house production, directly impacting cost-of-goods calculations.

Topical Formulation Research Requiring a Defined LogP Window

With a computed LogP of 3.43 and TPSA of 35.53 Ų, methyl 2-(hexyloxy)benzoate occupies a lipophilicity window intermediate between the more polar acid form (LogP ≈ 2.8) and the more lipophilic ethyl (LogP ≈ 3.9) or hexyl (LogP ≈ 4.4+) esters. For researchers developing transdermal or topical formulations where permeability-solubility balance is critical, this methyl ester offers a quantifiable starting point for optimisation, supported by evidence from the melanogenesis study showing that ester chain length modulates cellular activity in B16F10 melanoma cells.

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